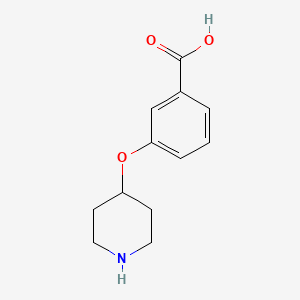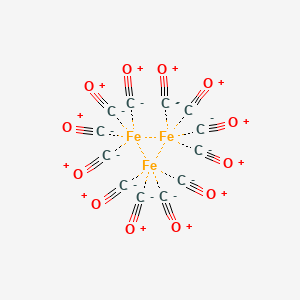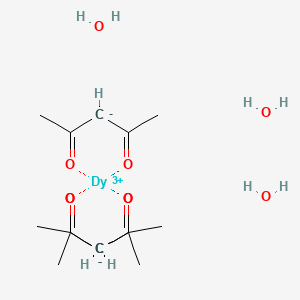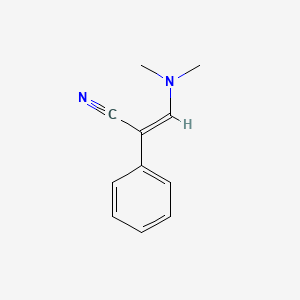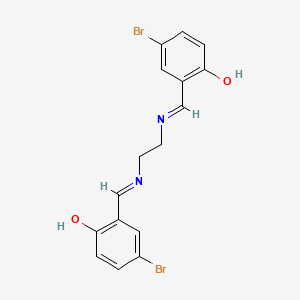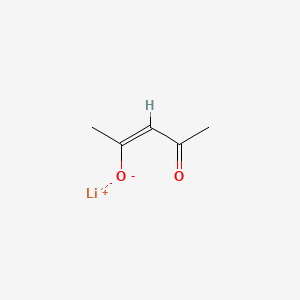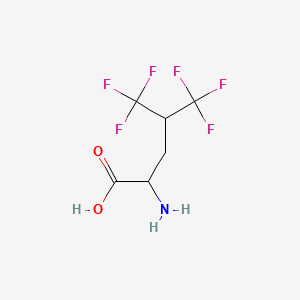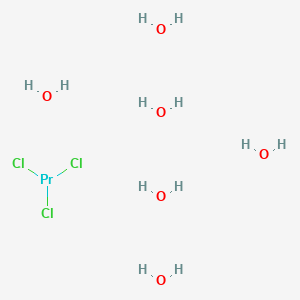
Praseodymium(III) chloride hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Praseodymium(III) chloride hexahydrate can be synthesized from praseodymium oxide by employing dry methods in the presence of ammonium chloride. An assembly synthesis under inert gas has been established, revealing that NH4Cl begins to lose weight at 188°C, with a significant weight loss ending at 302°C when heated under a nitrogen atmosphere. NH4Cl participates directly in the reaction, and HCl decomposed from NH4Cl also contributes to the chlorination reaction. Various synthesis parameters such as temperature, contact time, and chemical composition have been studied to determine the optimum conditions for synthesis (Mendil et al., 2013).
Molecular Structure Analysis
The molecular structure of praseodymium(III) chloride complexes has been extensively studied. For instance, the structure of a six-coordinate rare earth complex involving trichlorotris(hexamethylphosphoramide)praseodymium(III) showcases a Pr(III) ion coordinated to three hexamethylphosphoramide molecules via oxygen atoms and to three Cl− ions, forming an octahedral coordination sphere (Radonovich & Glick, 1973).
Chemical Reactions and Properties
The electrochemical behavior of praseodymium in molten chlorides has been explored, revealing that Pr(III) is the only stable oxidation state in both eutectic LiCl–KCl and equimolar CaCl2–NaCl melt at different temperatures. The Pr(III)/Pr(0) electrochemical system is quasi-reversible, with the kinetics and mass transport towards the electrode being a simple diffusion process (Castrillejo et al., 2005).
Physical Properties Analysis
The crystal structure of praseodymium chloride with α-D-ribopyranose pentahydrate reveals the Pr(3+) ion being nine-coordinated with five Pr-O bonds from water molecules, three from hydroxyl groups, and one from chloride, forming an extensive hydrogen-bond network. This complex structure provides insight into the coordination and physical properties of praseodymium(III) chloride in the solid state (Yang et al., 2001).
Chemical Properties Analysis
The structural studies of bis(o-sulfobenzimidato)praseodymium(III) chloride hexahydrate provide insights into the chemical properties of praseodymium(III) chloride complexes. The spectroscopic, thermoanalytical, elemental, and magnetic measurements suggest a structure with single crystallographic types of O-coordinated or ionic saccharinato residues, with at least three structural types of water of hydration, and chloride counter-ions in the outer-sphere (Icbudak et al., 2002).
Applications De Recherche Scientifique
Photocatalysis
Praseodymium(III) chloride hexahydrate can be used as a dopant to prepare Pr-modified TiO2 nanoparticles for photocatalytic degradation of organic pollutants .
Method of Application
Praseodymium(III) chloride hexahydrate is used as a source of Pr to prepare insoluble praseodymium (III) compounds . These compounds are then used to modify TiO2 nanoparticles.
Material Science
Praseodymium(III) chloride forms a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride .
Method of Application
The complex K2PrCl5 is formed by reacting Praseodymium(III) chloride with potassium chloride .
Preparation of Insoluble Praseodymium (III) Compounds
Praseodymium(III) chloride hexahydrate can be used as a source of Pr to prepare insoluble praseodymium (III) compounds .
Method of Application
Aqueous solutions of praseodymium(III) chloride can be used to prepare insoluble praseodymium (III) compounds. For example, praseodymium (III) phosphate and praseodymium (III) fluoride can be prepared by reaction with potassium phosphate and sodium fluoride, respectively .
Results or Outcomes
The insoluble praseodymium (III) compounds prepared from praseodymium(III) chloride hexahydrate can be used in various applications, but the exact quantitative data or statistical analyses are not provided in the source .
Catalyst in Chemical Reactions
Praseodymium(III) chloride hexahydrate can be used as a catalyst in certain chemical reactions .
Method of Application
Praseodymium(III) chloride hexahydrate is used as a catalyst in the reaction. The exact method of application depends on the specific reaction .
Preparation of Praseodymium Nitride
Praseodymium(III) chloride hexahydrate can be used in the preparation of praseodymium nitride, which is used in high-end electric and semiconductor products .
Method of Application
The exact method of application depends on the specific process of preparing praseodymium nitride from Praseodymium(III) chloride hexahydrate .
Coloring Agent in Glass and Enamel
Many praseodymium compounds, such as praseodymium(III) oxalate, are used to color some glasses and enamels .
Method of Application
Praseodymium(III) chloride hexahydrate is used as a source of Pr to prepare praseodymium(III) oxalate, which is then used to color glasses and enamels .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
trichloropraseodymium;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.6H2O.Pr/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYWHLVESVMEHZ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl[Pr](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12O6Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium(III) chloride hexahydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

